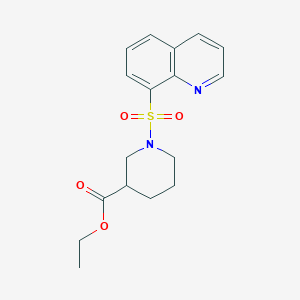
N-((6-(furan-3-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-((6-(furan-3-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common feature in many pharmaceutical drugs . The furan and pyridine rings in the structure suggest that this compound might have interesting chemical properties.
Molecular Structure Analysis
The molecular structure of this compound is likely to be planar due to the conjugated system of the benzamide and the pyridine ring. The electron-donating furan ring could potentially increase the electron density of the pyridine ring, affecting its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of a benzamide group could make this compound a solid at room temperature. The furan and pyridine rings could potentially make this compound slightly polar .Wissenschaftliche Forschungsanwendungen
Anti-Tubercular Agents
This compound has been investigated for its potential as an anti-tubercular agent . Derivatives of this compound have shown significant activity against Mycobacterium tuberculosis H37Ra, with inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM . These findings suggest that the compound and its derivatives could be developed into potent medications for the treatment of tuberculosis, particularly in cases resistant to first-line drugs.
Catalytic Protodeboronation
In the field of organic synthesis, the compound has been utilized in the catalytic protodeboronation of pinacol boronic esters. This process is part of a formal anti-Markovnikov hydromethylation of alkenes . The ability to perform such transformations is valuable for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Radical-Polar Crossover Reactions
The compound’s derivatives are used in radical-polar crossover reactions . These reactions are crucial for creating new C-C bonds and have broad applications in the synthesis of various organic compounds . This method is particularly useful for constructing complex molecular architectures in a controlled manner.
Homologation of Alkenes
The compound has been applied in the homologation of alkenes . This involves the lengthening of carbon chains in organic molecules, which is a fundamental transformation in synthetic organic chemistry . Such transformations are essential for the development of new drugs and materials.
Synthesis of Natural Products
It has been used in the synthesis of natural products such as d-®-coniceine and indolizidine 209B . The ability to synthesize natural products is important not only for the production of pharmaceuticals but also for studying the biological activities and properties of these compounds.
Non-Toxicity to Human Cells
Importantly, the most active compounds derived from this chemical have been evaluated for their cytotoxicity on human cells and have been found to be non-toxic . This is a critical consideration in drug development, ensuring that potential medications are safe for human use.
Eigenschaften
IUPAC Name |
N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-4-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O3/c19-18(20,21)26-15-4-2-13(3-5-15)17(24)23-10-12-1-6-16(22-9-12)14-7-8-25-11-14/h1-9,11H,10H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTHUPKCQTVKMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC2=CN=C(C=C2)C3=COC=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2850004.png)
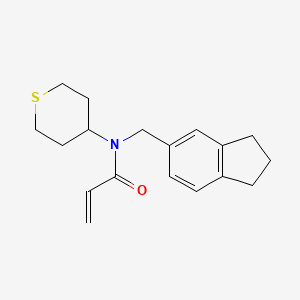
![3-(2-oxo-2-(4-(m-tolyl)piperazin-1-yl)ethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2850006.png)
![1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-(2,4-difluorophenyl)ethanone](/img/structure/B2850008.png)
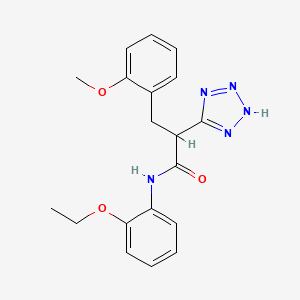
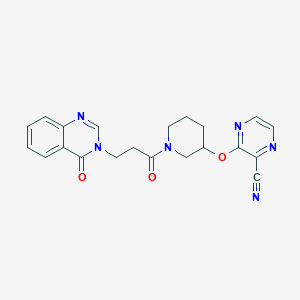
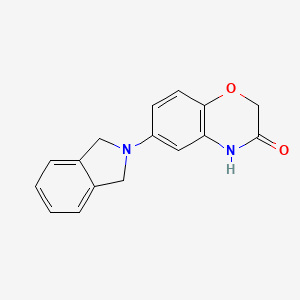

![4-chloro-N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)benzamide](/img/structure/B2850020.png)

![2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2850024.png)
![4-chloro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2850025.png)
